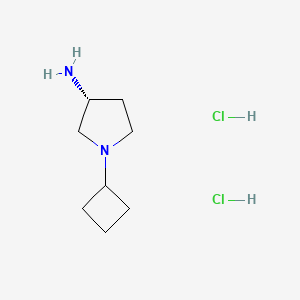
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis Methods
- A study by Tran et al. (2005) describes a synthesis method for 3-amino-1H-quinazoline-2,4-diones, which could be relevant for creating derivatives similar to 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).
Fluorescent Probes
- Wang et al. (2009) developed viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives, which may indicate potential applications of quinazoline-2,4(1H,3H)-dione derivatives in fluorescence-based detection (Wang et al., 2009).
Herbicide Research
- Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives for use as herbicides, highlighting the potential of quinazoline-2,4(1H,3H)-dione derivatives in agricultural applications (Wang et al., 2014).
Light-Induced Reactions
- He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, which may inform the use of quinazoline-2,4(1H,3H)-dione derivatives in photochemical reactions (He et al., 2021).
CO2 Fixation
- Kimura et al. (2012) discussed the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of CO2, suggesting potential environmental applications (Kimura et al., 2012).
Pharmaceutical Intermediates
- Vessally et al. (2017) focused on the importance of quinazoline-2,4(1H,3H)-dione derivatives as intermediates in pharmaceuticals (Vessally et al., 2017).
Electronic Material Synthesis
- Huang et al. (2006) synthesized compounds containing quinoxaline and pyrazine moieties for use as electronic materials, which might have implications for quinazoline-2,4(1H,3H)-dione derivatives in electronics (Huang et al., 2006).
Antidiabetic Activity
- Santos-Ballardo et al. (2020) explored the antidiabetic activity of quinazoline-2,4-diones, indicating potential therapeutic uses (Santos-Ballardo et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine to form the corresponding imine, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-fluorobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzaldehyde (1.0 equiv) and 3-fluorobenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add anthranilic acid (1.2 equiv) to the reaction mixture and heat the mixture to reflux for 6 hours. Allow the mixture to cool to room temperature and then filter the solid product. Wash the solid with diethyl ether and dry under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture at room temperature for 1 hour to hydrolyze the ester group. Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a solid." ] } | |
Numéro CAS |
899900-77-7 |
Nom du produit |
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C23H19FN2O2 |
Poids moléculaire |
374.415 |
Nom IUPAC |
3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3 |
Clé InChI |
AHFOZPXSOPPGMK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furan-2-ylmethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2714703.png)
![3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2714704.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)


![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)
![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)
![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)
